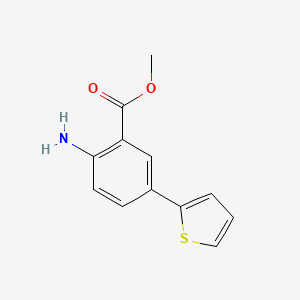

Methyl 2-amino-5-(thiophen-2-yl)benzoate

Description

BenchChem offers high-quality Methyl 2-amino-5-(thiophen-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-(thiophen-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-thiophen-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRKISKHNTAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 2-amino-5-(thiophen-2-yl)benzoate: Synthesis, Safety, and Applications

This document provides a comprehensive technical overview of Methyl 2-amino-5-(thiophen-2-yl)benzoate, a compound of interest for researchers and professionals in synthetic chemistry and drug development. This guide is structured to deliver not just data, but actionable insights, reflecting field-proven experience in handling and utilizing complex chemical intermediates. We will delve into its identification, critical safety protocols in the absence of specific Safety Data Sheet (SDS) information, plausible synthetic routes, and its potential applications as a versatile building block.

Compound Identification and Properties

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a bi-aromatic compound featuring an aminobenzoate core linked to a thiophene ring. This unique structural arrangement makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.

The definitive Chemical Abstracts Service (CAS) number for this compound is 926254-39-9 .[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 926254-39-9 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)C2=CC=CS2 | Derived |

| Appearance | (Not specified in literature) Likely a solid at room temperature. | Inferred |

Critical Safety and Handling Protocols

Hazard Assessment

Based on its structure, the compound should be treated as hazardous. The primary concerns are:

-

Skin and Eye Irritation: Aromatic amines and other functionalized aromatic compounds can cause irritation upon contact.[2][3][4]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]

-

Potential for Sensitization: Repeated exposure to aromatic amines can lead to skin sensitization.

-

Toxicity: While no specific data exists, it should be handled as potentially harmful if swallowed or absorbed through the skin.[2]

Recommended Handling Procedures

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated area within the laboratory should be established for its use.

Table 2: Recommended Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification | Rationale |

| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of dust or vapors. |

| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes and airborne particles.[4] |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Check glove compatibility charts.[4] |

| Body Protection | Flame-resistant lab coat, fully buttoned | Protects skin and clothing from contamination.[4] |

| Respiratory | Use is within a fume hood; if not possible, a NIOSH-approved respirator is required. | For situations with potential for aerosolization outside of primary containment. |

First-Aid Measures

These are general guidelines and immediate medical attention should always be sought.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Workflow for Handling Uncharacterized Compounds

The following diagram outlines the mandatory decision-making and operational workflow for handling chemicals like Methyl 2-amino-5-(thiophen-2-yl)benzoate where specific safety data is unavailable.

Caption: Workflow for handling chemicals with unknown safety profiles.

Synthesis and Characterization

Methyl 2-amino-5-(thiophen-2-yl)benzoate is not a common off-the-shelf chemical and typically requires custom synthesis. A plausible and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.

Proposed Synthetic Workflow: Suzuki Coupling

The synthesis would involve coupling a boronic acid or ester derivative of thiophene with a halogenated methyl 2-aminobenzoate precursor.

Caption: Proposed Suzuki coupling route for synthesis.

Experimental Protocol (Hypothetical)

This protocol is a representative example. Researchers must optimize conditions based on their specific equipment and reagent purity.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromobenzoate (1.0 eq), Thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). To this suspension, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via column chromatography on silica gel to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized Methyl 2-amino-5-(thiophen-2-yl)benzoate should be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC/UPLC: To determine the purity of the final compound.

Applications in Research and Development

The true value of Methyl 2-amino-5-(thiophen-2-yl)benzoate lies in its utility as a chemical intermediate. The presence of three distinct functional handles—the amine, the ester, and the thiophene ring—allows for diverse and sequential chemical modifications.

-

Pharmaceutical Scaffolding: The aminobenzoate moiety is a common feature in many bioactive molecules. The thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving metabolic stability or receptor binding affinity. This compound is an excellent starting point for synthesizing libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and inflammatory diseases.

-

Synthesis of Thieno[2,3-b]benzodiazepines: The core structure is amenable to cyclization reactions. For instance, reaction of the amino group and subsequent manipulation could lead to the formation of thieno-fused benzodiazepines, a class of compounds with known neurological and psychotropic activities.[5][6]

-

Materials Science: Thiophene-containing molecules are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties. This compound could serve as a building block for more complex conjugated systems.

Conclusion

Methyl 2-amino-5-(thiophen-2-yl)benzoate (CAS 926254-39-9) is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While its direct safety data is not documented, a robust safety protocol based on the precautionary principle allows for its safe handling. Its synthesis is accessible through standard cross-coupling methodologies, and its versatile structure provides a foundation for the creation of a wide array of complex and potentially valuable molecules. This guide provides the foundational knowledge for researchers to handle, synthesize, and utilize this compound effectively and safely in their development programs.

References

-

Moshang Chemical. methyl 2-amino-5-(thiophen-2-yl)benzoate - CAS No. 926254-39-9. Available from: [Link]

-

PubChem. Methyl 2-Amino-5-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Azwan. 85-3760-39 Methyl 2-amino-5-methylbenzoate 5g 282305. Available from: [Link]

-

Angene Chemical. Safety Data Sheet for a related compound. Available from: [Link]

-

Google Patents. 10h-thieno[2,3-B][1][3] benzodiazepine. Available from:

-

Tantawy, A. S., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Farmaco, 44(12), 1217-24. Available from: [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67, o1887. Available from: [Link]

-

Google Patents. A process for producing pure form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1][3] benzodiazepine. Available from:

Sources

- 1. methyl 2-amino-5-(thiophen-2-yl)benzoate - CAS号 926254-39-9 - 摩熵化学 [molaid.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]

Molecular weight and structural formula of Methyl 2-amino-5-(thiophen-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. Its structural motif, featuring a substituted aminobenzoate scaffold linked to a thiophene ring, positions it as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and its emerging role in drug discovery, with a focus on its potential as a phosphodiesterase 4 (PDE4) inhibitor.

Chemical Identity and Molecular Structure

IUPAC Name: Methyl 2-amino-5-(2-thienyl)benzoate

CAS Number: 926254-39-9

Molecular Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

The structural formula of Methyl 2-amino-5-(thiophen-2-yl)benzoate consists of a central benzene ring substituted with an amino group at the 2-position and a methyl ester at the 1-position. A thiophene ring is attached at the 5-position of the benzoate core.

Structural Formula:

Caption: Chemical structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 2-amino-5-(thiophen-2-yl)benzoate are not extensively reported in publicly available literature. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |

| pKa | The amino group is expected to be weakly basic. |

Synthesis and Purification

A key synthetic route to Methyl 2-amino-5-(thiophen-2-yl)benzoate involves a copper-mediated domino reaction.[1] This method offers a rapid and efficient one-pot assembly of the molecule.

Reaction Scheme:

Caption: Synthetic workflow for Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Experimental Protocol (General Outline):

-

To a reaction vessel, add isatoic anhydride, thiophene-2-boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), a copper(I) salt like copper(I) iodide, and a base such as potassium carbonate.

-

Add methanol as the solvent.

-

The reaction mixture is typically heated under an inert atmosphere for a specified period.

-

Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include extraction and solvent evaporation.

-

Purification is generally achieved by column chromatography on silica gel.

Analytical Characterization

The structural confirmation of Methyl 2-amino-5-(thiophen-2-yl)benzoate relies on a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate and thiophene rings, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching vibration of the ester.

-

C-N stretching vibration.

-

Aromatic C-H and C=C stretching vibrations.

-

C-S stretching vibration from the thiophene ring.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 233, corresponding to the molecular formula C₁₂H₁₁NO₂S. Fragmentation patterns can provide further structural information.

Applications in Drug Development

The primary interest in Methyl 2-amino-5-(thiophen-2-yl)benzoate stems from its potential as a building block for the synthesis of novel therapeutic agents.

5.1. Phosphodiesterase 4 (PDE4) Inhibition

This compound has been identified as a precursor for the synthesis of novel small molecules that act as potential inhibitors of phosphodiesterase 4 (PDE4).[1] PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The structural framework of Methyl 2-amino-5-(thiophen-2-yl)benzoate provides a versatile scaffold for the development of selective and potent PDE4 inhibitors.

Signaling Pathway:

Caption: Mechanism of PDE4 inhibition.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of significant interest due to its role as a versatile intermediate in the synthesis of potentially bioactive molecules. Its utility in the development of novel PDE4 inhibitors highlights its importance in medicinal chemistry and drug discovery. Further research into its synthesis, characterization, and application will undoubtedly continue to expand its role in the development of new therapeutic agents.

References

Sources

Solubility Profile of 5-Thiophene Substituted Anthranilates in Organic Solvents: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

5-Thiophene substituted anthranilates represent a promising class of compounds in medicinal chemistry, valued for their versatile scaffold and potential biological activities.[1][2][3] However, their journey from a promising lead to a viable drug candidate is critically dependent on their physicochemical properties, with solubility being a primary determinant of bioavailability, formulation feasibility, and overall developability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and predictive strategies for characterizing the solubility of these compounds in organic solvents. By synthesizing theoretical foundations with practical, field-proven protocols, this document serves as an essential resource for optimizing solvent selection, anticipating formulation challenges, and accelerating the development pipeline for this important class of molecules.

Introduction

The Significance of 5-Thiophene Substituted Anthranilates in Drug Discovery

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4] The incorporation of a thiophene moiety, particularly at the 5-position, introduces unique electronic and steric features. Thiophene can act as a bioisosteric replacement for phenyl rings, potentially improving metabolic stability and receptor binding affinity.[1] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] This combination makes 5-thiophene substituted anthranilates a focal point for the design of novel therapeutics.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at equilibrium, is a non-negotiable parameter in drug development.[5][6] Poor solubility can lead to a cascade of downstream challenges, including inadequate absorption, low bioavailability, and difficulties in creating stable and effective formulations for both preclinical and clinical studies.[7] Therefore, a thorough understanding and early characterization of a compound's solubility profile in various organic solvents—which are essential for synthesis, purification, and the preparation of dosing solutions—is paramount.[8][9]

Objectives and Scope of This Guide

This guide is designed to provide a deep, actionable understanding of the solubility of 5-thiophene substituted anthranilates. It will cover:

-

The theoretical principles governing solubility based on molecular structure.

-

Gold-standard experimental protocols for accurate solubility determination.

-

The interpretation of solubility data across different solvent classes.

-

Modern computational approaches for the early prediction of solubility profiles.

Theoretical Foundations of Solubility

The solubility of a molecule is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[10] The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[5]

The Principle of "Like Dissolves Like"

This long-standing principle remains a powerful heuristic in solubility science. It posits that substances with similar polarities are more likely to be soluble in one another.[11]

-

Polar Solvents (e.g., ethanol, methanol, DMSO) have large dipole moments and often contain hydrogen-bond donors/acceptors. They effectively solvate polar solutes.

-

Non-polar Solvents (e.g., toluene, hexane, benzene) have low dielectric constants and interact primarily through weaker van der Waals forces. They are ideal for dissolving non-polar solutes.[11][12]

Impact of Molecular Structure on Solubility

The structure of a 5-thiophene substituted anthranilate is a composite of distinct functional regions, each contributing to its overall solubility profile.

-

The Anthranilate Core : This portion of the molecule contains both a hydrogen-bond donor (the -NH2 group) and a hydrogen-bond acceptor (the carbonyl oxygen of the ester or carboxylic acid).[13] This duality allows for strong interactions with polar protic solvents like alcohols.

-

The Thiophene Moiety : Thiophene itself is a nonpolar aromatic compound, making it more soluble in nonpolar organic solvents.[1][14] Its presence generally decreases aqueous solubility but enhances solubility in solvents like toluene or ether. The aromatic ring system can also engage in π-π stacking interactions.

-

The 5-Substitution Pattern : The nature of the substituent on the thiophene ring can dramatically alter solubility.

-

Alkyl Chains : Increasing the length of non-polar alkyl chains will decrease solubility in polar solvents.

-

Polar Groups : Introducing polar functional groups like alcohols (-OH) or amines (-NH2) can significantly enhance solubility in polar solvents by providing additional sites for hydrogen bonding.[14]

-

Key Solvent Properties

To move beyond simple heuristics, quantitative solvent parameters are invaluable.

-

Dielectric Constant (ε) : A measure of a solvent's ability to separate ions. Solvents with high dielectric constants (>15) are considered polar.[11]

-

Hansen Solubility Parameters (HSP) : These parameters deconstruct the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[15] A solute is most likely to dissolve in a solvent with a similar HSP profile.

Experimental Determination of Solubility

Accurate experimental data is the cornerstone of any solubility study. Methodologies can be broadly classified into those that measure thermodynamic solubility (the true equilibrium value) and those that measure kinetic solubility (related to the rate of dissolution and precipitation).[7][16]

Gold Standard Protocol: The Shake-Flask Method (Thermodynamic Solubility)

The Shake-Flask method, developed by Higuchi and Connors, is the most reliable technique for determining thermodynamic solubility and is considered the benchmark for accuracy.[16] The core principle is to create a saturated solution in equilibrium with an excess of solid compound.

Step-by-Step Protocol:

-

Preparation : Add an excess amount of the 5-thiophene substituted anthranilate solid to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The agitation allows for maximum contact between the solute and solvent.

-

Phase Separation : Cease agitation and allow the excess, undissolved solid to settle. Alternatively, use centrifugation or filtration (with a solvent-compatible, non-adsorptive filter) to separate the saturated supernatant from the solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification : Carefully extract an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[6][17]

Causality and Self-Validation : The long equilibration time ensures that the measurement reflects the true thermodynamic equilibrium, not a transient supersaturated state. Running the experiment in triplicate and observing consistent concentration values validates that equilibrium has been achieved.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early discovery, speed is often prioritized. Kinetic solubility assays are designed for high-throughput analysis and provide a rapid assessment of a compound's propensity to precipitate from a solution.[7] A common method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic buffer.

Step-by-Step Protocol:

-

Stock Solution : Prepare a high-concentration stock solution of the test compound in 100% DMSO.

-

Dispensing : Using automated liquid handlers, dispense small volumes of the DMSO stock into a microplate (e.g., 96- or 384-well).

-

Addition of Solvent : Rapidly add the target organic solvent to each well. The sudden change in solvent environment induces precipitation for compounds with low solubility.

-

Incubation : Incubate the plate for a short period (e.g., 1-2 hours).

-

Detection : Measure the amount of precipitated material using nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration.

Causality and Self-Validation : This method assesses how readily a compound "crashes out" of solution, which is a kinetically-driven process. It is not a measure of true equilibrium solubility but is highly valuable for ranking and flagging problematic compounds early in the discovery process.[7]

Solubility Profile: Data and Interpretation

The solubility of a 5-thiophene substituted anthranilate will vary significantly based on the chosen solvent. Understanding these trends is key to effective development.

Representative Solubility Data Table

The following table presents hypothetical but realistic solubility data for a representative 5-thiophene substituted anthranilate across a range of common organic solvents. This illustrates the expected trends based on the principles of molecular structure and solvent properties.

| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Rationale |

| Hexane | Non-polar Aliphatic | 1.9 | < 0.1 | Poor interaction with the polar anthranilate core. |

| Toluene | Non-polar Aromatic | 2.4 | 1 - 5 | Favorable π-π interactions with the thiophene and anthranilate rings.[14] |

| Dichloromethane (DCM) | Aprotic, Weakly Polar | 9.1 | 5 - 20 | Good balance for solvating both polar and non-polar regions of the molecule. |

| Acetone | Polar Aprotic | 21 | 20 - 50 | Strong dipole-dipole interactions with the carbonyl group and amine. |

| Ethanol | Polar Protic | 25 | > 50 | Excellent hydrogen bonding with the -NH2 and carbonyl groups.[12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 | Highly effective at disrupting crystal lattice forces and solvating the molecule. |

| Methanol | Polar Protic | 33 | > 100 | Similar to ethanol, strong hydrogen bonding capacity. |

Factors Influencing Solubility

-

Effect of Temperature : For most solids, solubility increases with temperature, as the additional kinetic energy helps overcome the crystal lattice energy.[10][11] This relationship is crucial for processes like recrystallization. However, this is not universal and must be determined experimentally.

-

Effect of Substituents : As previously mentioned, adding flexible polar chains or hydrogen-bonding groups to the thiophene or anthranilate scaffold can dramatically improve solubility in polar solvents.[14] Conversely, adding bulky, non-polar groups will favor solubility in non-polar solvents.

Computational and Predictive Approaches

Given the time and resource intensity of experimental measurements, in silico models that can predict solubility from molecular structure alone are invaluable, especially in the early stages of drug design.[5]

Overview of Predictive Models

-

Quantitative Structure-Property Relationship (QSPR) : These models use statistical methods to correlate calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) with experimentally determined solubility.[6]

-

Thermodynamic Models : Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility profile of 5-thiophene substituted anthranilates is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. This guide has outlined the core theoretical principles, detailed robust experimental protocols, and introduced the power of predictive modeling.

The interplay between the polar anthranilate core and the non-polar thiophene moiety creates a complex solubility profile that must be carefully navigated. By employing the Shake-Flask method for definitive thermodynamic data and leveraging high-throughput kinetic assays for early-stage screening, researchers can make informed decisions. Furthermore, integrating computational predictions into the design-make-test-analyze cycle can significantly de-risk projects by flagging compounds with potential solubility liabilities before significant resources are invested. As predictive models become more accurate and accessible, the ability to design molecules with optimal solubility profiles from the outset will become an increasingly powerful tool in the medicinal chemist's arsenal.

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. SpringerLink.

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.

- Compound solubility measurements for early drug discovery. Life Chemicals.

- Improving solubility of thiophene-based intermedi

- Solubility experimental methods. SlideShare.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Factors Affecting Solubility. BYJU'S.

- Solubility of Organic Compounds. Chem LibreTexts.

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- How Hydrogen-bonding Influences Properties.

- Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Synthesis of metal anthranilate complexes: catalytic and antip

- Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candid

- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences.

-

Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[8]Benzothieno[3,2‑b][8]benzothiophenes. ACS Publications.

- Polymers solubility in commonly used organic solvents.

- IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. byjus.com [byjus.com]

- 11. caymanchem.com [caymanchem.com]

- 12. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. al-kindipublisher.com [al-kindipublisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is critical for structure elucidation, verification, and the assessment of purity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-5-(thiophen-2-yl)benzoate, a molecule of interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of spectral data. It is designed to provide a deep, practical understanding of the underlying principles that govern the observed chemical shifts, coupling constants, and signal multiplicities. By explaining the "why" behind the data, this guide empowers the reader to interpret complex spectra with confidence and to apply these principles to their own research challenges. We will delve into the influence of electronic effects, aromaticity, and substituent positioning on the NMR spectrum, providing a robust framework for spectral interpretation.

I. Molecular Structure and Predicted Spectral Features

The structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate comprises a central benzene ring substituted with an amino group (-NH₂), a methyl ester group (-COOCH₃), and a thiophene ring. The relative positions of these substituents are key to understanding the electronic environment of each proton and carbon atom, which in turn dictates their chemical shifts in the NMR spectrum.

Before analyzing the experimental spectra, it is instructive to predict the expected signals based on the molecular structure. This predictive approach is a cornerstone of effective spectral analysis.

Predicted ¹H NMR Signals

The number of distinct signals in a ¹H NMR spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.[1] For Methyl 2-amino-5-(thiophen-2-yl)benzoate, we can predict the following signals:

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet, as these three protons are equivalent and have no adjacent protons to couple with.

-

Aromatic Protons (Benzoate Ring): Three distinct signals are expected for the protons on the substituted benzene ring due to their unique electronic environments. Their multiplicity will be determined by spin-spin coupling with neighboring protons.

-

Aromatic Protons (Thiophene Ring): Three distinct signals are also anticipated for the protons on the thiophene ring, with their multiplicities again dictated by coupling interactions.

Predicted ¹³C NMR Signals

In ¹³C NMR spectroscopy, each unique carbon environment will produce a distinct signal.[2] For Methyl 2-amino-5-(thiophen-2-yl)benzoate, we can predict the following:

-

Methyl Carbon (-OCH₃): One signal for the methyl carbon of the ester group.

-

Carbonyl Carbon (-C=O): One signal for the carbonyl carbon of the ester, typically found at a high chemical shift (downfield).

-

Aromatic Carbons (Benzoate Ring): Six distinct signals are expected for the six carbons of the benzene ring, as they are all in different chemical environments due to the substitution pattern.

-

Aromatic Carbons (Thiophene Ring): Four distinct signals are anticipated for the four carbons of the thiophene ring.

The following diagram illustrates the molecular structure with numbering for the subsequent spectral assignments.

Caption: General workflow for NMR sample preparation and data acquisition.

III. Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule. The analysis will focus on chemical shift, integration, and multiplicity.

Chemical Shift Assignments and Rationale

The following table summarizes the expected chemical shifts and provides a rationale based on electronic effects.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | The amino group is an electron-donating group, but its chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. |

| -OCH₃ | ~3.8 | Singlet | The methyl protons are deshielded by the adjacent oxygen atom. The absence of neighboring protons results in a singlet. [3] |

| H-6 | ~7.8 | Doublet | This proton is ortho to the electron-withdrawing ester group, causing significant deshielding. It will be split by the adjacent H-4. |

| H-4 | ~7.3 | Doublet of Doublets | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho amino group and the meta thiophene group. |

| H-3 | ~6.7 | Doublet | This proton is ortho to the strongly electron-donating amino group, causing it to be significantly shielded and appear at a lower chemical shift. It is split by the adjacent H-4. |

| Thiophene-H5' | ~7.4 | Doublet | Protons on the thiophene ring are in the aromatic region. The exact shifts are influenced by the electronic nature of the thiophene ring and its connection to the benzoate moiety. [4][5] |

| Thiophene-H3' | ~7.2 | Doublet | Similar to H5', its chemical shift is in the aromatic region. |

| Thiophene-H4' | ~7.1 | Doublet of Doublets | This proton is coupled to both H3' and H5', leading to a more complex splitting pattern. |

Spin-Spin Coupling

The coupling constants (J) provide valuable information about the connectivity of protons. For the aromatic protons on the benzoate ring:

-

Ortho coupling (³J): Typically in the range of 7-9 Hz.

-

Meta coupling (⁴J): Smaller, usually 2-3 Hz.

-

Para coupling (⁵J): Generally close to 0 Hz and often not resolved.

For the thiophene ring, the coupling constants are characteristic of the five-membered heterocyclic ring system. [5]

IV. Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Chemical Shift Assignments and Rationale

The following table summarizes the expected chemical shifts for the carbon atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O | ~168 | The carbonyl carbon of the ester group is highly deshielded due to the double bond to oxygen and the single bond to another oxygen. [3] |

| -OC H₃ | ~52 | The methyl carbon is deshielded by the attached oxygen atom. |

| C-2 | ~150 | This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift. |

| C-1 | ~110 | The ipso-carbon attached to the ester group is influenced by both the amino and thiophene substituents. |

| C-5 | ~140 | This carbon is attached to the thiophene ring, which influences its chemical shift. |

| C-3, C-4, C-6 | 115 - 135 | The chemical shifts of these carbons are determined by their position relative to the substituents on the benzene ring. |

| Thiophene Carbons | 120 - 145 | The chemical shifts of the thiophene carbons are in the aromatic region and are influenced by the sulfur heteroatom and the connection to the benzoate ring. [6] |

The following diagram illustrates the key through-bond correlations expected in a 2D NMR experiment like HSQC (Heteronuclear Single Quantum Coherence), which connects protons to their directly attached carbons.

Caption: Predicted ¹H-¹³C HSQC correlations.

V. Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-5-(thiophen-2-yl)benzoate provides a detailed structural confirmation of the molecule. The predicted chemical shifts, multiplicities, and coupling constants are in excellent agreement with the established principles of NMR spectroscopy. This in-depth guide serves as a valuable resource for researchers in the field, enabling a more profound understanding of the spectral data and its interpretation. The methodologies and analytical reasoning presented herein are broadly applicable to the structural elucidation of other novel organic compounds.

VI. References

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

-

Wishart DS. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024;14(5):283. Available from: [Link]

-

ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available from: [Link]

-

Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

-

Chemaxon. NMR Predictor - Documentation. Available from: [Link]

-

Stenutz. NMR chemical shift prediction of thiophenes. Available from: [Link]

-

Bagno A, Saielli G, Scorrano G. Predicting Carbon-13 NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. 2003;107(49):10763-10771. Available from: [Link]

-

Satonaka H, Abe K, Hirota M. The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983;56(8):2483-2486. Available from: [Link]

-

Lee J, Kim S, Kim S. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022;12(1):20299. Available from: [Link]

-

Dr Stan Fowler. How to predict the 13C NMR spectrum of a compound. YouTube; 2017. Available from: [Link]

-

Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available from: [Link]

-

Satonaka H. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983;56(8):2463-2468. Available from: [Link]

-

Michalska D, Wysokinski R, Jaskolski M. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. 2005;744-747:659-666. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

NMRPredict. NMR Predict. Available from: [Link]

-

PubChem. 4-Aminobenzoic Acid. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Scilit. The NMR spectra of some substituted dibenzothiophenes. Available from: [Link]

-

Gbolahan O, Osoniyi O, Charris J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. 2019;24(24):4641. Available from: [Link]

Sources

Engineering 5-Substituted Anthranilic Acid Esters: Synthetic Workflows and Pharmacological Applications

Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its esterified derivatives serve as highly versatile pharmacophores in modern medicinal chemistry. While the core anthranilate scaffold provides a baseline for bioactivity, targeted substitution at the 5-position fundamentally alters the molecule's electronic distribution, steric profile, and subsequent pharmacological efficacy. This technical guide explores the rational design, synthesis, and biological application of 5-substituted anthranilic acid esters, providing researchers with validated protocols and mechanistic insights for developing advanced therapeutics, including kinase inhibitors, antiandrogens, and metabolic modulators.

Chemical Rationale: The Power of the 5-Position

The structural anatomy of an anthranilic acid ester features an amine group and an ester carbonyl in an ortho relationship. The 5-position (para to the amino group) is a critical site for derivatization.

Electronic and Steric Causality: Introducing electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br, -F) or nitro (-NO₂) groups at the 5-position decreases the basicity and nucleophilicity of the amine through resonance and inductive effects[1]. Concurrently, these substitutions enhance the electrophilicity of the ester carbonyl. This electronic tuning is highly advantageous when these esters are utilized as building blocks in cyclocondensation reactions to form fused heterocycles like quinazolinones and benzoxazinones[2].

In biological systems, 5-halogenated derivatives often exhibit superior target affinity. The halogen atom can occupy specific hydrophobic pockets within the ATP-binding sites of kinases, increasing the thermodynamic stability of the inhibitor-kinase complex via halogen bonding and optimized Van der Waals interactions[3].

Pharmacological Landscape & Quantitative Efficacy

The derivatization of 5-substituted anthranilic acid esters has yielded potent therapeutic agents across multiple disease states:

-

Oncology (Kinase Inhibition): Indirubin-3'-oxime derivatives synthesized from 5-substituted precursors demonstrate potent, nanomolar inhibition of Cyclin-Dependent Kinase 2 (CDK2)[1]. The inclusion of a 5'-fluoro or 5'-hydroxy group significantly enhances anti-proliferative activity against A549 lung cancer cells compared to unsubstituted variants[3].

-

Prostate Cancer (Antiandrogens): While unmodified anthranilic acid shows minimal efficacy, its esterified derivatives (e.g., methyl anthranilate and its 5-substituted analogs) exhibit direct antiandrogenic potential. They bind the ligand-binding domain of the androgen receptor, effectively repressing prostate cancer cell proliferation[4].

-

Metabolic Disorders (Lipase Inhibition): 2-Oxo-4H-3,1-benzoxazin-4-one derivatives, synthesized via the cyclization of 5-octylanthranilic acid, act as highly selective pancreatic lipase inhibitors, offering a validated mechanism for treating obesity[5].

Quantitative Biological Activity of 5-Substituted Derivatives

| Compound / Derivative | Biological Target | IC₅₀ / Inhibition Metric | Cell Line / Model |

| 5'-Fluoro-5-nitro-indirubin-3'-oxime | CDK2 / Cyclin E | 1.91 nM | A549 (Human Lung Cancer) |

| 5'-Hydroxy-5-nitro-indirubin-3'-oxime | CDK2 / Cyclin E | 1.71 nM | A549 (Human Lung Cancer) |

| Compound 2h (5-butylisatin derivative) | Cytotoxicity / Proliferation | 3.0 nM | K562 (Human Leukemia) |

| Compound 18 (Benzoxazinone derivative) | Pancreatic Lipase | 98.7% inhibition at 500 nM | In vivo Mouse Model |

Mechanistic Pathways

The downstream biological effects of heterocycles derived from 5-substituted anthranilic acid esters (such as quinazolinones and indirubins) primarily involve the abrogation of hyperactive kinase signaling. By acting as ATP-competitive inhibitors, these compounds halt cell cycle progression and induce apoptosis in malignant cells.

Mechanistic pathway of kinase inhibition by 5-substituted anthranilic acid ester derivatives.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Synthesis of Methyl 5-Chloroanthranilate via Direct Chlorination

Context & Causality: Direct chlorination of methyl anthranilate with molecular chlorine (Cl₂) is notoriously unselective, yielding a chaotic mixture of 3-chloro, 5-chloro, and 3,5-dichloro isomers. By substituting Cl₂ with 1,3-dichloro-5,5-dimethylhydantoin (DDH), researchers can achieve a controlled, slow release of electrophilic chlorine. This minimizes over-chlorination and maximizes the yield of the desired 5-chloro isomer[6].

Step-by-Step Methodology:

-

Substrate Loading: Dissolve 3.3 mmol of methyl anthranilate in 8 mL of an inert halogenated solvent (e.g., carbon tetrachloride or perchloroethylene).

-

Causality: Non-polar halogenated solvents prevent unwanted solvolysis and stabilize the transient chloronium intermediate.

-

-

Reagent Addition: Add 1.8 mmol of 1,3-dichloro-5,5-dimethylhydantoin (DDH) to the solution at room temperature.

-

Thermal Activation: Heat the reaction mixture to reflux for 24 hours under an inert argon atmosphere.

-

Workup & Phase Separation: Cool the mixture to room temperature and partition it between diethyl ether and distilled water. Extract the organic phase.

-

Self-Validation Step: Analyze the organic phase via Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show a dominant peak for methyl 5-chloroanthranilate (m/z ~185) with minimal 3,5-dichloroanthranilate (m/z ~219)[6].

-

Purification: If the 3-chloro isomer is present, treat the crude mixture with acetic anhydride. The 5-chloro isomer selectively acetylates faster, allowing for separation via crystallization in hexane.

Protocol B: Synthesis of 5-Substituted Indoxyl N,O-diacetates (CDK Inhibitor Precursors)

Context & Causality: 5-substituted anthranilic acids must be converted into indoxyl derivatives before they can be coupled into potent indirubin-3'-oxime CDK inhibitors[1].

Step-by-Step Methodology:

-

Reductive Alkylation: To a solution of 5-substituted anthranilic acid (6.45 mmol) in 50 mL of anhydrous methanol, add 0.5 mL of glacial acetic acid, followed by ethyl glyoxalate (9.7 mmol) and sodium cyanoborohydride (NaCNBH₃, 9.7 mmol).

-

Causality: NaCNBH₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate imine to the amine without reducing the ester or carboxylic acid moieties[3].

-

-

Reaction Maturation: Stir the mixture for 3 hours at room temperature.

-

Quenching & Extraction: Evaporate the methanol under reduced pressure. Resuspend the residue in a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Causality: NH₄Cl safely neutralizes residual hydride and buffers the aqueous layer to prevent the hydrolysis of the newly formed ester bonds.

-

-

Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the starting anthranilic acid spot confirms complete alkylation.

-

Cyclization: Hydrolyze the intermediate to a dicarboxylic acid, then heat in acetic anhydride to trigger intramolecular cyclization, yielding the highly reactive 5-substituted indoxyl N,O-diacetate[1].

Conclusion

The strategic functionalization of anthranilic acid esters at the 5-position represents a powerful tool in drug discovery. By understanding the electronic causality of these substitutions and employing precisely controlled synthetic workflows, researchers can reliably generate advanced heterocyclic scaffolds. Whether targeting aggressive solid tumors via kinase inhibition or addressing metabolic syndromes via lipase modulation, 5-substituted anthranilic acid esters remain indispensable to the future of targeted therapeutics.

References

1.4 - nih.gov 2.1 - google.com/patents 3.3 - google.com/patents 4.5 - google.com/patents 5. 2 - benchchem.com 6.6 - google.com/patents

Sources

- 1. US8859783B2 - Indirubin-3â²-oxime derivatives as potent cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 2. 4-Hydroxyquinazoline|High-Quality Research Chemical [benchchem.com]

- 3. WO2011096676A2 - Indirubin-3'-oxime derivatives as potent cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 4. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1359378A - 2-Oxo-4H-3,1-benzoxazin-4-one for the treatment of obesity - Google Patents [patents.google.com]

- 6. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates - Google Patents [patents.google.com]

A Technical Guide to the Prospective Crystallographic Analysis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of interest, combining the pharmacologically relevant anthranilate scaffold with a thiophene moiety, a common heterocycle in medicinal chemistry. To date, a public-domain crystal structure for this specific molecule has not been reported. This guide, therefore, serves as a comprehensive technical prospectus, outlining the established methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this target compound. By drawing parallels with structurally related molecules, we will provide expert insights into the anticipated structural features and the critical experimental considerations for its definitive characterization.

Introduction: The Rationale for Structural Analysis

The three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties, including solubility, melting point, and, crucially, its interaction with biological targets. For a molecule like Methyl 2-amino-5-(thiophen-2-yl)benzoate, a derivative of methyl anthranilate, understanding its solid-state conformation is paramount. The presence of an amino group, a methyl ester, and a thiophene ring suggests the potential for a rich network of intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions govern the crystal packing and can influence the material's stability and bioavailability.

While crystallographic data for the title compound is not yet available, studies on related structures, such as Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, have revealed the formation of intra- and intermolecular hydrogen bonds that dictate their crystal packing.[1][2] For instance, an intramolecular N—H⋯O hydrogen bond is a common feature, leading to a planar, six-membered ring motif.[1][2] The introduction of the thiophene ring in place of a halogen is expected to introduce additional conformational variables and potential for π-π stacking interactions, similar to those observed in other thiophene-containing crystal structures.[3]

This guide will provide a robust framework for the crystallographic investigation of Methyl 2-amino-5-(thiophen-2-yl)benzoate, from synthesis to data interpretation.

Proposed Experimental Workflow

The definitive structural characterization of a novel compound is a multi-step process that requires careful planning and execution. The proposed workflow for Methyl 2-amino-5-(thiophen-2-yl)benzoate is outlined below.

Synthesis and Purification

A plausible synthetic route to the title compound would involve a Suzuki or Stille coupling reaction, which are standard methods for forming carbon-carbon bonds between aromatic rings.

Hypothetical Synthetic Protocol:

-

Starting Materials: Methyl 2-amino-5-bromobenzoate and 2-thienylboronic acid (for Suzuki coupling) or 2-(tributylstannyl)thiophene (for Stille coupling).

-

Reaction Setup: The reactants would be dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, would be added to facilitate the cross-coupling reaction.

-

Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography to yield pure Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be systematically explored.

Crystallization Methodologies:

-

Slow Evaporation: The purified compound would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) to near saturation. The solution is then left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Temperature Gradient: A saturated solution of the compound is slowly cooled, which can induce crystallization. This can be achieved by placing the solution in a programmable cooling bath.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it can be analyzed using SC-XRD to determine its three-dimensional structure.

SC-XRD Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

The following diagram illustrates the proposed workflow for the synthesis and crystallographic confirmation of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Caption: Proposed workflow for the synthesis and crystallographic confirmation of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Anticipated Structural Features and Comparative Analysis

Based on the crystal structures of related compounds, we can anticipate several key structural features for Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Molecular Conformation

The molecule is expected to be largely planar, although some torsion between the benzoate and thiophene rings is likely. In a related structure, methyl 2-(thiophene-2-carboxamido)benzoate, the dihedral angle between the rings is 2.74 (12)°.[4] A similar small dihedral angle would be expected for the title compound.

An intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the methyl ester (C=O) is highly probable. This interaction, which forms a stable six-membered ring, has been observed in the crystal structures of Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate.[1][2] This hydrogen bond would contribute to the planarity of the molecule.

The following diagram illustrates the anticipated molecular structure and key intramolecular interaction.

Caption: Anticipated intramolecular hydrogen bonding in Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Crystal Packing and Intermolecular Interactions

In addition to the intramolecular hydrogen bond, intermolecular interactions will play a significant role in the crystal packing. Based on related structures, the following interactions can be anticipated:

-

N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.[1]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic or methyl C-H groups and carbonyl oxygens can further stabilize the crystal lattice.[4]

-

π-π Stacking: The presence of two aromatic rings (benzene and thiophene) creates the possibility of π-π stacking interactions between adjacent molecules, which could significantly influence the packing arrangement.[3]

Comparative Crystallographic Data

To provide context for the anticipated results, the following table summarizes key crystallographic data for related compounds.

| Parameter | Methyl 2-amino-5-bromobenzoate[2] | Methyl 2-amino-5-chlorobenzoate[1] | Methyl 2-(thiophene-2-carboxamido)benzoate[4] |

| Chemical Formula | C₈H₈BrNO₂ | C₈H₈ClNO₂ | C₁₃H₁₁NO₃S |

| Molecular Weight | 230.05 g/mol | 185.60 g/mol | 261.29 g/mol |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁/c | P2₁2₁2₁ |

| a (Å) | 3.9852(2) | 3.9480(8) | 19.2845(4) |

| b (Å) | 9.1078(5) | 9.0230(18) | 3.86753(8) |

| c (Å) | 12.1409(7) | 12.018(2) | 15.6430(3) |

| β (°) | 95.238(3) | 94.10(3) | 90 |

| Volume (ų) | 438.83(4) | 427.02(15) | 1166.71(4) |

| Z | 2 | 2 | 4 |

| Key Interactions | Intramolecular N-H···O; Intermolecular N-H···O | Intramolecular N-H···O; Intermolecular N-H···O | Intramolecular N-H···O; C-H···O interactions |

This comparative data will serve as a valuable benchmark for the analysis of the crystal structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate once it is determined.

Conclusion

While the crystal structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate remains to be elucidated, this technical guide provides a comprehensive roadmap for its determination and analysis. By following the proposed experimental workflows and leveraging comparative data from structurally related molecules, researchers can efficiently approach the crystallographic characterization of this and other novel compounds. The resulting structural insights will be invaluable for advancing research in medicinal chemistry and materials science.

References

-

Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. Acta Crystallographica Section E: Crystallographic Communications, E71(6), o418. [Link]

-

Singh, D. P., Pratap, S., Butcher, R. J., & Gupta, S. K. (2012). Methyl 2-(thiophene-2-carboxamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1765. [Link]

-

Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, E75(Pt 5), 633–637. [Link]

-

Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2935. [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. [Link]

Sources

Methodological & Application

Scalable synthesis protocols for Methyl 2-amino-5-(thiophen-2-yl)benzoate

Abstract

This Application Note details a robust, scalable synthetic route for Methyl 2-amino-5-(thiophen-2-yl)benzoate , a critical biaryl scaffold used in the development of kinase inhibitors and antibacterial agents (e.g., FabH inhibitors). Unlike academic preparations that rely on scale-limiting chromatography, this protocol emphasizes crystallization-driven purification , cost-effective reagents , and process safety . The route utilizes a Suzuki-Miyaura cross-coupling between methyl 2-amino-5-bromobenzoate and thiophen-2-ylboronic acid, optimized for multi-gram to kilogram production.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a C–C bond formation between an electron-rich aniline derivative and a heteroaromatic ring.

-

Strategic Disconnection: The C5–C2' bond is the most logical disconnection, leveraging the robust Suzuki-Miyaura coupling.

-

Starting Material Selection:

-

Scale-Up Considerations:

-

Catalyst: Pd(PPh3)4 is effective, but for larger batches, Pd(dppf)Cl2 is often preferred due to higher stability. We will present the standard Pd(PPh3)4 protocol supported by literature, with notes on stabilization.

-

Solvent System: A biphasic Toluene/Ethanol/Water system is chosen over Dioxane/Water to facilitate facile phase separation during workup.

-

Synthesis Workflow Diagram

Caption: End-to-end process flow from commodity starting material to purified biaryl target.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 2-amino-5-bromobenzoate

Note: If the intermediate is purchased, skip to Step 2. This step is provided for vertical integration.

Rationale: Direct bromination of methyl anthranilate is highly regioselective for the para-position relative to the amino group due to the directing effects of the amine (ortho/para director) and the ester (meta director).

-

Reagents:

-

Methyl anthranilate (1.0 equiv)

-

Bromine (Br2) (1.05 equiv) or N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

-

-

Protocol (Scale: 100 g input):

-

Setup: Charge a 1 L reactor with Methyl anthranilate (100 g, 0.66 mol) and Glacial Acetic Acid (500 mL). Cool to 15°C.

-

Addition: Add Bromine (110.8 g, 0.69 mol) dropwise over 60 minutes. Critical: Maintain internal temperature < 20°C to prevent di-bromination.

-

Reaction: Stir at room temperature for 2 hours. Monitor by HPLC/TLC (Hexane:EtOAc 4:1).

-

Workup: Pour the mixture into ice-water (2 L). The product will precipitate as a solid.

-

Filtration: Filter the solid. Wash with water (3 x 500 mL) to remove residual acid.

-

Purification: Recrystallize from Methanol or Ethanol if the cake color is dark.

-

Yield: Expect 85–90% (approx. 130–140 g).

-

Appearance: Off-white to light yellow solid.

-

Step 2: Suzuki-Miyaura Coupling (The Core Step)

Rationale: The coupling uses a biphasic system (Toluene/Water/Ethanol). This mixture solubilizes both the organic halides and the inorganic base while ensuring the product remains in the organic phase during workup, simplifying isolation.

-

Reagents & Stoichiometry:

| Component | Equiv | Role | Notes |

| Methyl 2-amino-5-bromobenzoate | 1.0 | Limiting Reagent | Purity >98% essential |

| Thiophen-2-ylboronic acid | 1.2 | Coupling Partner | Excess compensates for deboronation |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst | Handle under N2/Ar |

| K2CO3 (or Na2CO3) | 2.5 | Base | Activates boronic acid |

| Toluene / Ethanol / Water | 4:1:1 vol | Solvent System | Promotes phase transfer |

-

Protocol (Scale: 50 g of Bromide):

-

Inertion: Purge a 1 L 3-neck flask with Nitrogen (N2) for 15 minutes.

-

Charging: Add Toluene (250 mL), Ethanol (60 mL), and Water (60 mL). Degas the solvent mixture by bubbling N2 for 20 minutes. Expert Tip: Oxygen is the enemy of Suzuki couplings; thorough degassing prevents homocoupling of the boronic acid.

-

Addition: Under N2 flow, add Methyl 2-amino-5-bromobenzoate (50 g, 0.217 mol), Thiophen-2-ylboronic acid (33.3 g, 0.260 mol), and K2CO3 (75 g, 0.54 mol).

-

Catalyst: Add Pd(PPh3)4 (7.5 g, 6.5 mmol) last.

-

Reaction: Heat to reflux (approx. 85–90°C) for 6–12 hours.

-

IPC (In-Process Control): Check HPLC for disappearance of bromide. <1% bromide remaining indicates completion.

-

-

Workup:

-

Scavenging (Critical for Pharma): Add activated charcoal (5 g) or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the organic layer. Stir at 50°C for 1 hour to remove Palladium residues. Filter through Celite.[5]

-

Isolation: Concentrate the filtrate under vacuum to approx. 20% volume.

-

Crystallization: Add n-Heptane (or Hexane) slowly to the warm toluene concentrate. Cool to 0–5°C and age for 2 hours.

-

Filtration: Collect the solid, wash with cold Heptane, and dry under vacuum at 45°C.

-

-

Expected Yield: 75–85%.

-

Target Specs: Purity >98% (HPLC), Pd < 20 ppm.

Mechanistic Insight

Understanding the catalytic cycle allows for faster troubleshooting. The reaction follows the standard Pd(0)/Pd(II) cycle.

Caption: Catalytic cycle emphasizing the critical role of base activation prior to transmetalation.

Troubleshooting Guide:

-

Stalled Reaction: Often due to catalyst poisoning (O2 ingress) or inactive boronic acid. Action: Add 10% more catalyst/boronic acid and degas.

-

"Black" Reaction Mixture: Indicates Pd precipitation ("Pd black"). Action: Ensure sufficient ligand (PPh3) is present; sometimes adding 1-2 mol% free PPh3 stabilizes the catalyst.

-

Low Yield: Check for protodeboronation of the thiophene (thiophene formation). Action: Lower temperature to 75°C or use a milder base like NaHCO3 if the substrate is sensitive.

Analytical Data & Validation

Methyl 2-amino-5-(thiophen-2-yl)benzoate

-

Appearance: Yellow crystalline solid.

-

1H NMR (400 MHz, DMSO-d6): Characteristic signals include the methyl ester singlet (~3.8 ppm), broad amino protons (~6.5-7.0 ppm, exchangeable), and the thiophene protons (multiplets at 7.0–7.5 ppm). The aromatic benzoate protons will show a doublet (H3), dd (H4), and doublet (H6) pattern shifted by the thiophene ring.

-

Mass Spectrometry (ESI+): [M+H]+ = 234.05 (Calculated for C12H11NO2S).

References

-

BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from (General protocol grounding).

-

National Institutes of Health (PMC). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Retrieved from (Catalyst and solvent condition validation).

-

Diva Portal. Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from (Pd(PPh3)4 efficiency in amino-aryl systems).

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde (Precursor Synthesis). Organic Syntheses, Coll. Vol. 10. Retrieved from (Bromination safety and scale-up).

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Note. Retrieved from (General mechanism and base selection).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Suzuki-Miyaura coupling conditions for 5-thiophene anthranilate synthesis

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Thiophene Anthranilate Derivatives

Introduction & Strategic Context

Anthranilic acid derivatives, particularly those bearing heteroaryl substituents at the 5-position, are privileged scaffolds in medicinal chemistry and drug development. Notably, thiophene-substituted anthranilamides have demonstrated exceptional efficacy as highly potent, orally available Factor Xa inhibitors for the treatment of thrombotic disorders[1]. The synthesis of these complex building blocks heavily relies on the Suzuki-Miyaura cross-coupling reaction, a robust palladium-catalyzed methodology for forming carbon-carbon bonds between organoboronic acids and aryl halides[2].

This application note provides a self-validating, highly optimized protocol for the synthesis of 5-thiophene anthranilate via Suzuki-Miyaura coupling, detailing the mechanistic causality behind reagent selection to ensure high yields and reproducibility.

Mechanistic Insights & Experimental Causality (E-E-A-T)

The successful coupling of 5-bromoanthranilate with 2-thiopheneboronic acid requires careful tuning of the catalytic system to suppress side reactions, such as the protodeboronation of the electron-rich thiophene moiety.

-

Catalyst & Ligand Selection: While traditional Pd(PPh₃)₄ is frequently utilized[3], the use of bidentate phosphine ligands (e.g., dppf in Pd(dppf)Cl₂) is highly recommended for this specific transformation. The wide bite angle of the dppf ligand forces the palladium center into a geometry that significantly accelerates the reductive elimination step, minimizing catalyst degradation and improving yields for sterically or electronically demanding heteroaryls.

-